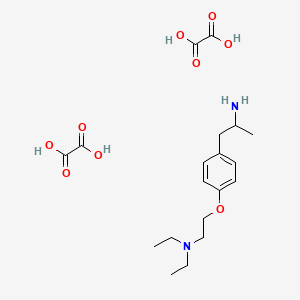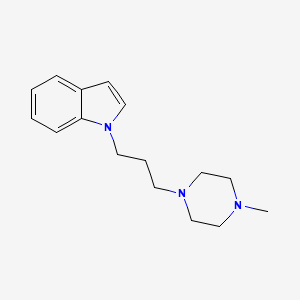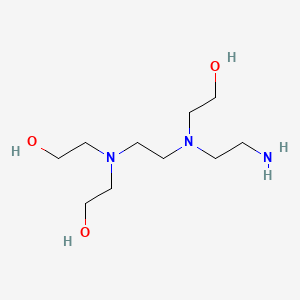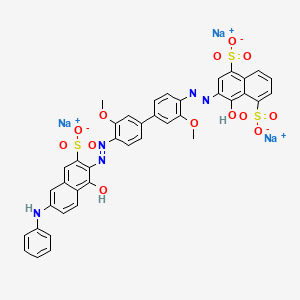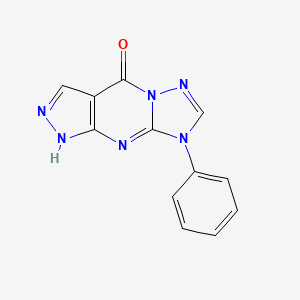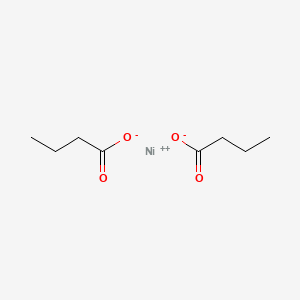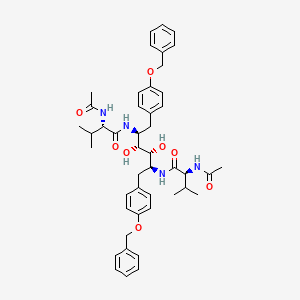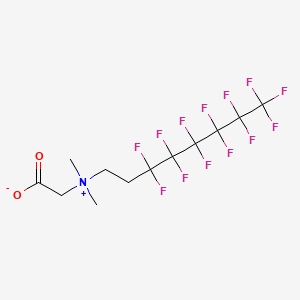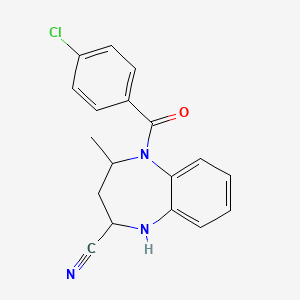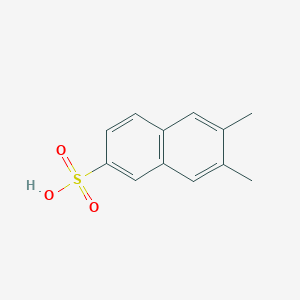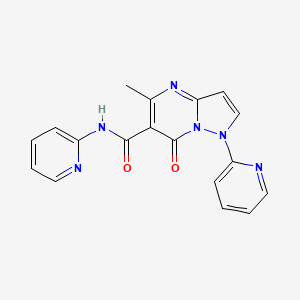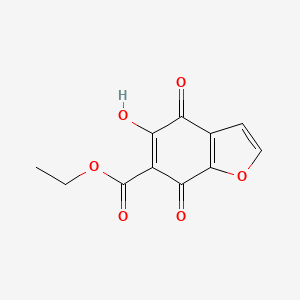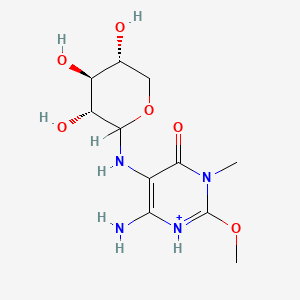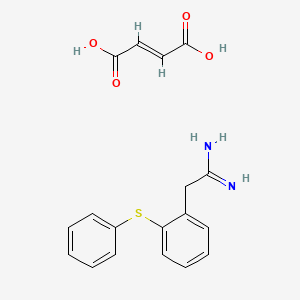
(2-(Phenylthio)phenyl)acetamidine maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Phenylthio)phenyl)acetamidine maleate is a chemical compound with the molecular formula C18H18N2O4S and a molecular weight of 358.4115 g/mol . This compound is known for its unique structure, which includes a phenylthio group attached to a phenyl ring, and an acetamidine group. It is often used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Phenylthio)phenyl)acetamidine maleate typically involves the reaction of ethyl(2-(phenylthio)phenyl)acetimidate hydrochloride with ammonia or corresponding amines . Another method involves heating (2-(phenylthio)phenyl)acetonitrile with 2-aminoethylammonium toluene-4-sulfonate . These reactions are usually carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(Phenylthio)phenyl)acetamidine maleate can undergo various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule.
Applications De Recherche Scientifique
(2-(Phenylthio)phenyl)acetamidine maleate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials or as a precursor in various industrial processes.
Mécanisme D'action
The mechanism of action of (2-(Phenylthio)phenyl)acetamidine maleate involves its interaction with specific molecular targets. The phenylthio group can interact with various enzymes and proteins, potentially inhibiting their activity. The acetamidine group can also form hydrogen bonds with biological molecules, affecting their function. The exact pathways and targets are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to (2-(Phenylthio)phenyl)acetamidine maleate include:
Acetamidine hydrochloride: A simpler amidine compound used in various chemical syntheses.
Phenylacetamide: Another related compound with a phenyl group attached to an acetamide group.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a phenylthio group and an acetamidine group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
117596-36-8 |
|---|---|
Formule moléculaire |
C18H18N2O4S |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;2-(2-phenylsulfanylphenyl)ethanimidamide |
InChI |
InChI=1S/C14H14N2S.C4H4O4/c15-14(16)10-11-6-4-5-9-13(11)17-12-7-2-1-3-8-12;5-3(6)1-2-4(7)8/h1-9H,10H2,(H3,15,16);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
GXELJWIVEINJIV-WLHGVMLRSA-N |
SMILES isomérique |
C1=CC=C(C=C1)SC2=CC=CC=C2CC(=N)N.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)SC2=CC=CC=C2CC(=N)N.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


